- Highly Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl HalidesJournal of Organic Chemistry, 2007, 72(8), 2737-2743,
Cas no 935547-73-2 (5-(1H-Imidazol-1-yl)-2-pyridinamine)

5-(1H-Imidazol-1-yl)-2-pyridinamine 化学的及び物理的性質
名前と識別子
-
- 5-(1H-Imidazol-1-yl)pyridin-2-amine
- 5-(1H-Imidazol-1-yl)-2-pyridinamine
- 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine
- 6-BroMo-[1,2,4]triazolo[1,5-a]pyrazine
- 5-(1H-Imidazol-1-yl)-2-pyridinamine (ACI)
- 5-(IMIDAZOL-1-YL)PYRIDIN-2-AMINE
- QUVGAWLFTQSTSQ-UHFFFAOYSA-N
- CS-W008872
- 935547-73-2
- MFCD11135723
- BS-17935
- N12668
- 5-imidazol-1-ylpyridin-2-amine
- SCHEMBL1839540
- AKOS000222296
- DB-079612
-
- MDL: MFCD11135723
- インチ: 1S/C8H8N4/c9-8-2-1-7(5-11-8)12-4-3-10-6-12/h1-6H,(H2,9,11)
- InChIKey: QUVGAWLFTQSTSQ-UHFFFAOYSA-N
- ほほえんだ: N1=CN(C2C=CC(N)=NC=2)C=C1
計算された属性
- せいみつぶんしりょう: 197.95400
- どういたいしつりょう: 160.074896272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 56.7Ų
じっけんとくせい
- 密度みつど: 1.32
- 屈折率: 1.835
- PSA: 43.08000
- LogP: 0.88680
5-(1H-Imidazol-1-yl)-2-pyridinamine セキュリティ情報
- シグナルワード:Danger
- 危害声明: H301-H311-H331
- 警告文: P261-P280-P301+P310-P311
- 包装グループ:Ⅲ
- 危険レベル:6.1
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C(BD254466)
5-(1H-Imidazol-1-yl)-2-pyridinamine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-(1H-Imidazol-1-yl)-2-pyridinamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0983666-5g |
5-(1H-Imidazol-1-yl)pyridin-2-amine |
935547-73-2 | 95% | 5g |
$700 | 2024-08-02 | |
TRC | I577338-50mg |
5-(1H-Imidazol-1-yl)-2-pyridinamine |
935547-73-2 | 50mg |
$178.00 | 2023-05-18 | ||
TRC | I577338-25mg |
5-(1H-Imidazol-1-yl)-2-pyridinamine |
935547-73-2 | 25mg |
$110.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG477-200mg |
5-(1H-Imidazol-1-yl)-2-pyridinamine |
935547-73-2 | 98% | 200mg |
421.0CNY | 2021-08-04 | |
Matrix Scientific | 118944-1g |
5-(1H-Imidazol-1-yl)pyridin-2-amine, 95+% |
935547-73-2 | 95+% | 1g |
$540.00 | 2023-09-08 | |
eNovation Chemicals LLC | D548826-1g |
5-(1H-IMidazol-1-yl)pyridin-2-aMine |
935547-73-2 | 97% | 1g |
$321 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG477-250mg |
5-(1H-Imidazol-1-yl)-2-pyridinamine |
935547-73-2 | 98% | 250mg |
638CNY | 2021-05-08 | |
A2B Chem LLC | AH95709-1g |
5-(1H-Imidazol-1-yl)-2-pyridinamine |
935547-73-2 | 98% | 1g |
$221.00 | 2024-07-18 | |
Ambeed | A656823-100mg |
5-(1H-Imidazol-1-yl)pyridin-2-amine |
935547-73-2 | 98% | 100mg |
$51.0 | 2024-04-16 | |
A2B Chem LLC | AH95709-250mg |
5-(1H-Imidazol-1-yl)-2-pyridinamine |
935547-73-2 | 98% | 250mg |
$60.00 | 2024-07-18 |
5-(1H-Imidazol-1-yl)-2-pyridinamine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Pyrazolopyrimidines and related heterocycles as CK2 inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- Preparation of deoxynojirimycin imino-sugars useful for the treatment of viral diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 4
- Synthesis method and application of 2-pyridine substituted urea-based small-molecular compound, China, , ,
ごうせいかいろ 5
- Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridineRSC Advances, 2017, 7(70), 44366-44370,
ごうせいかいろ 6
- Simple copper salt-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halidesChemtracts, 2010, 23(2), 47-50,
ごうせいかいろ 7
- Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl HalidesJournal of Organic Chemistry, 2007, 72(22), 8535-8538,
ごうせいかいろ 8
- A Concept of Supported Amino Acid Ionic Liquids and Their Application in Metal Scavenging and Heterogeneous CatalysisJournal of the American Chemical Society, 2007, 129(45), 13879-13886,
ごうせいかいろ 9
- C-N Coupling of nitrogen nucleophiles with aryl and heteroaryl bromides using aminoarenethiolato-copper(I) (pre-)catalystTetrahedron, 2010, 66(19), 3478-3484,
5-(1H-Imidazol-1-yl)-2-pyridinamine Raw materials
5-(1H-Imidazol-1-yl)-2-pyridinamine Preparation Products
5-(1H-Imidazol-1-yl)-2-pyridinamine 関連文献
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
7. Back matter
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
5-(1H-Imidazol-1-yl)-2-pyridinamineに関する追加情報
Introduction to 5-(1H-Imidazol-1-yl)-2-pyridinamine (CAS No. 935547-73-2)
5-(1H-Imidazol-1-yl)-2-pyridinamine, identified by its Chemical Abstracts Service (CAS) number 935547-73-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of biaryl amines, characterized by its structural framework consisting of a pyridine ring linked to an imidazole moiety through an amine functional group. The unique structural features of 5-(1H-Imidazol-1-yl)-2-pyridinamine make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel therapeutic agents targeting various biological pathways.
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. In 5-(1H-Imidazol-1-yl)-2-pyridinamine, the imidazole ring is positioned strategically to engage with biological systems, while the pyridine ring provides additional opportunities for molecular recognition and binding. The presence of an amine group at the 2-position of the pyridine ring further enhances its potential as a scaffold for drug design, allowing for modifications that can optimize pharmacokinetic properties and target specificity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of 5-(1H-Imidazol-1-yl)-2-pyridinamine with various biological targets. Studies have suggested that this compound may exhibit inhibitory activity against certain kinases and other enzymes involved in cancer progression. For instance, preliminary computational studies indicate that derivatives of 5-(1H-Imidazol-1-yl)-2-pyridinamine could interact with tyrosine kinases, which are critical in signal transduction pathways associated with cell growth and proliferation. These findings align with the broader trend in oncology research toward identifying small-molecule inhibitors that disrupt aberrant signaling cascades.
In addition to its potential applications in oncology, 5-(1H-Imidazol-1-yl)-2-pyridinamine has shown promise in other therapeutic areas. Research has explored its interactions with bacterial enzymes, suggesting that it may serve as a lead compound for developing novel antibiotics. The combination of the imidazole and pyridine moieties provides multiple sites for chemical modification, enabling the synthesis of libraries of derivatives with tailored biological activities. High-throughput screening (HTS) approaches have been employed to identify analogs of 5-(1H-Imidazol-1-yl)-2-pyridinamine that exhibit enhanced potency and selectivity against specific bacterial targets.
The synthesis of 5-(1H-Imidazol-1-yl)-2-pyridinamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted imidazole and pyridine precursors, followed by functional group transformations such as nucleophilic substitution or reduction. Advances in synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have streamlined the process, making it more efficient and scalable for industrial applications.
One of the key challenges in the development of 5-(1H-Imidazol-1-yl)-2-pyridinamine as a therapeutic agent is optimizing its pharmacokinetic properties. Poor solubility, rapid metabolism, and off-target effects can limit its clinical efficacy. To address these issues, researchers are exploring strategies such as prodrug design and covalent modifications that enhance bioavailability and target specificity. Additionally, structure-based drug design techniques are being utilized to refine the molecular architecture of 5-(1H-Imidazol-1-yl)-2-pyridinamine derivatives for improved pharmacological profiles.
The role of 5-(1H-Imidazol-1-ylyl)-pyridinamine in drug discovery is further highlighted by its presence in several ongoing clinical trials and preclinical studies. These investigations aim to evaluate its safety profile and therapeutic potential across a range of diseases. The compound's dual functionality—combining an imidazole ring with a pyridine moiety—makes it a versatile scaffold for addressing multiple disease mechanisms simultaneously. This multifaceted approach is particularly relevant in complex conditions such as inflammatory disorders and neurodegenerative diseases, where targeting multiple pathways may lead to more effective treatment strategies.
In conclusion, 5-(1H-imidazol-l -yl)-pyridinamine (CAS No. 93554773 - 2) represents a significant advancement in medicinal chemistry research due to its unique structural features and promising biological activities. Its potential applications span multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. As research continues to uncover new insights into its mechanism of action and pharmacological properties, 5-(l H-imidazol-l -yl) -py ridinin am ine is poised to play a crucial role in the development of next-generation pharmaceuticals.
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